REACTION_CXSMILES
|
[O:1](Cl)Cl.[Zr:4].[OH-:5].[Zr+4].[OH-].[OH-].[OH-].[N+]([O-])(O)=[O:11].[Ce:14].[La:15]>>[O-2:1].[Zr+4:4].[O-2:11].[O-2:5].[Ce+3:14].[O-2:1].[O-2:1].[Ce+3:14].[O-2:1].[La+3:15].[O-2:1].[O-2:1].[La+3:15] |f:0.1,2.3.4.5.6,10.11.12,13.14.15.16.17,18.19.20.21.22|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(Cl)Cl.[Zr]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Zr+4].[OH-].[OH-].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ce]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[La]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Zr+4].[OH-].[OH-].[OH-]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
mixing them together
|
Type
|
ADDITION
|
Details
|
by addition of an alkali,
|
Type
|
WASH
|
Details
|
washing
|
Type
|
CUSTOM
|
Details
|
drying at 120° C. for two hours
|
Duration
|
2 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[Zr+4].[O-2]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 g |
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[Ce+3].[O-2].[O-2].[Ce+3]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g |
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[La+3].[O-2].[O-2].[La+3]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |